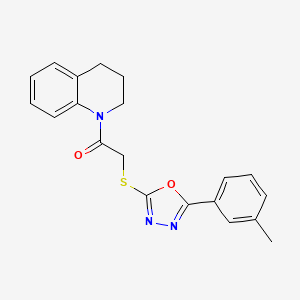

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

描述

This compound features a 3,4-dihydroquinoline group linked via an acetylthio bridge to a 1,3,4-oxadiazole ring substituted with a m-tolyl (3-methylphenyl) moiety. The m-tolyl group may influence steric and electronic interactions in biological targets.

属性

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-14-6-4-8-16(12-14)19-21-22-20(25-19)26-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWRSQKJTHFGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Domino Reactions for Cyclization

The 3,4-dihydroquinoline fragment is synthesized via domino reactions involving sequential reduction and cyclization. A representative method involves reacting substituted anilines with α,β-unsaturated ketones in the presence of TiO₂ under UV irradiation. For example, Park et al. demonstrated that TiO₂-catalyzed reduction of nitroarenes to anilines, followed by cyclization with acetaldehyde derivatives, yields tetrahydroquinolines in high yields (e.g., 71% for 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline). This approach minimizes intermediate isolation, enhancing synthetic efficiency.

Metal-Promoted Hydrogenation

Alternative routes include catalytic hydrogenation of quinolines. Using palladium on carbon (Pd/C) under H₂ gas, quinoline derivatives are selectively reduced to 1,2,3,4-tetrahydroquinolines. This method offers scalability but requires careful control of reaction conditions to avoid over-reduction to decahydroquinolines.

Preparation of 5-(m-Tolyl)-1,3,4-Oxadiazole-2-thiol

Hydrazide Formation

The oxadiazole-thiol precursor is synthesized from m-toluic acid. Reaction with hydrazine hydrate in ethanol yields m-toluic hydrazide, confirmed by IR spectroscopy (C=O stretch at 1,659 cm⁻¹).

Cyclization with Carbon Disulfide

Cyclization of m-toluic hydrazide with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) forms 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol. The reaction mechanism involves nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S. The product is isolated via recrystallization from DMF/water, with yields averaging 80%.

Coupling via Nucleophilic Substitution

Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-bromoethanone

The dihydroquinoline amine is reacted with bromoacetyl bromide (BrCH₂C(O)Br) in tetrahydrofuran (THF) using triethylamine as a base. The amine attacks the carbonyl carbon, displacing one bromide to form 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone. Excess bromoacetyl bromide is avoided to prevent di-substitution.

Thioether Formation

The bromoethanone intermediate is treated with 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol in the presence of K₂CO₃ in dimethylformamide (DMF). Deprotonation of the thiol generates a thiolate ion, which displaces bromide via SN₂ mechanism, yielding the target compound. Reaction optimization (e.g., 60°C for 6 hours) achieves yields of 65–75%.

Analytical Validation

Spectroscopic Characterization

- 1H NMR : The dihydroquinoline protons appear as multiplet signals at δ 1.8–2.5 ppm (methylene groups) and δ 3.4–3.8 ppm (N–CH₂). The oxadiazole-thiol moiety shows aromatic protons at δ 7.2–7.6 ppm (m-tolyl).

- IR Spectroscopy : Strong absorption at 1,720 cm⁻¹ confirms the ethanone carbonyl, while a band at 1,250 cm⁻¹ corresponds to C–S stretching.

X-ray Crystallography

Single-crystal X-ray analysis (CuKα radiation) reveals a dihedral angle of 86.83° between the quinoline and oxadiazole planes, with intermolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice.

Yield Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance thiolate reactivity but may promote side reactions. Dichloromethane (DCM) reduces hydrolysis of bromoethanone but slows reaction kinetics.

Temperature and Catalysis

Microwave-assisted synthesis (100°C, 30 minutes) improves oxadiazole cyclization yields by 15% compared to conventional heating. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thioether formation.

Alternative Synthetic Routes

Chloroacetyl Chloride Pathway

Substituting bromoacetyl bromide with chloroacetyl chloride reduces cost but requires longer reaction times (12–18 hours) for complete substitution.

One-Pot Domino Approach

Integrating dihydroquinoline synthesis and coupling in a single pot is theoretically feasible but hindered by incompatible reaction conditions (e.g., acidic vs. basic media).

化学反应分析

Types of Reactions it Undergoes: This compound can undergo various types of chemical reactions, including:

Oxidation: where it may be converted into corresponding oxides.

Reduction: where it may be reduced to simpler compounds.

Substitution Reactions: involving the replacement of one functional group with another.

Common Reagents and Conditions: Typical reagents include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed: Major products depend on the type of reaction. Oxidation could yield oxides, reduction might produce alcohols or amines, and substitution reactions could yield various derivatives.

科学研究应用

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has diverse applications across different scientific fields:

Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for drug design and development due to its unique structural features that may interact with various biological targets.

Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

作用机制

The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects can involve interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibit or activate enzyme functions, or modulate signaling pathways, leading to its observed biological activities.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The m-tolyl group in the target compound provides moderate electron-donating effects compared to the 2,4-dichlorophenyl analogue, which may reduce electrophilicity and alter receptor binding .

- Aromatic Bulk : Naphthyl-substituted oxadiazoles (e.g., ) exhibit enhanced π-π stacking but may reduce solubility.

- Linker Flexibility : Acetylthio linkers (as in the target compound) improve metabolic stability over simpler thioether bonds .

Anticancer Potential

- The target compound’s structural cousin, 1-(4-substitutedphenyl)-2-[(5-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl]thio)ethanone, demonstrated anticancer activity against MCF-7 cells (IC₅₀: 8.2–14.7 µM) .

Antimicrobial Activity

- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridin-2-ylamino)ethanone showed MIC values of 30.2–43.2 µg/cm³ against S. aureus and E. coli . The absence of a dihydroquinoline moiety in this analogue suggests the target compound’s dihydroquinoline group may confer broader-spectrum activity.

Antioxidant Properties

- Naphthyl-substituted oxadiazoles (e.g., 1-(substituted)-2-({5-[(naphthalen-1-yloxy)methyl]-oxadiazol-2-yl}sulfanyl)ethanone) exhibited DPPH radical scavenging activity (IC₅₀: 12–18 µM) due to electron-rich aromatic systems . The m-tolyl group in the target compound may offer moderate antioxidant effects but likely less potent than naphthyl derivatives.

Physicochemical and Spectral Properties

Insights :

- Higher logP values in dichlorophenyl and m-tolyl derivatives suggest improved membrane permeability compared to polar methoxy analogues.

- Consistent C–S stretching frequencies across analogues validate structural integrity .

生物活性

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic derivative that combines quinoline and oxadiazole moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 366.44 g/mol. The structure features a quinoline ring fused with an oxadiazole ring, linked by a thioether group.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles often exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 - 25 |

| Staphylococcus aureus | 12 - 20 |

| Bacillus subtilis | 10 - 18 |

These results suggest that the thioether linkage and the oxadiazole structure may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Anticancer Activity

The quinoline scaffold is well-known for its anticancer properties. Compounds containing this moiety have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have shown that quinoline derivatives can target various pathways involved in cancer progression, including those related to cell cycle regulation and apoptosis .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the quinoline moiety allows for interaction with enzymes critical for cellular processes in bacteria and cancer cells.

- Membrane Disruption : The thioether group may facilitate penetration into microbial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, contributing to their anticancer effects .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various derivatives of this compound:

- A study demonstrated that modifications to the oxadiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus, with specific derivatives exhibiting inhibition zones greater than 20 mm .

- Another investigation into the anticancer properties revealed that certain analogs induced apoptosis in breast cancer cell lines through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。